molecular formula C13H11N3O2 B14343906 4-Phenylpyridine-2,6-dicarboxamide CAS No. 106023-85-2

4-Phenylpyridine-2,6-dicarboxamide

Cat. No.: B14343906
CAS No.: 106023-85-2
M. Wt: 241.24 g/mol
InChI Key: WLEBRPADMRCYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to the pyridine ring at the 4-position and two carboxamide groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.

    Reduction: 4-Phenylpyridine-2,6-diamine.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-Phenylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions and interact with biological targets. The carboxamide groups can form hydrogen bonds with amino acid residues in proteins, while the phenyl and pyridine rings can participate in π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyridine-2,6-dicarboxamide stands out due to the presence of the phenyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins. This structural feature can improve its binding affinity and specificity for certain biological targets, making it a more versatile compound in both chemical and biological research .

Properties

CAS No.

106023-85-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-phenylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C13H11N3O2/c14-12(17)10-6-9(7-11(16-10)13(15)18)8-4-2-1-3-5-8/h1-7H,(H2,14,17)(H2,15,18)

InChI Key

WLEBRPADMRCYCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.